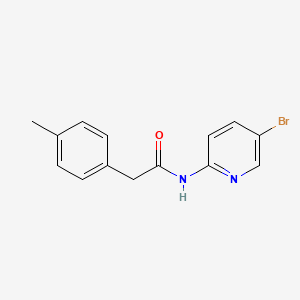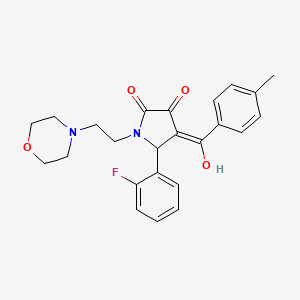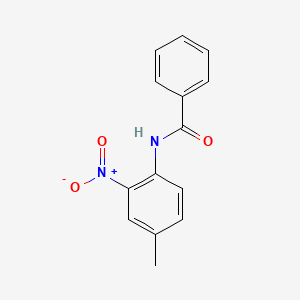
N-(5-bromopyridin-2-yl)-2-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-2-yl)-2-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It features a bromopyridine moiety attached to an acetamide group, which is further connected to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-(4-methylphenyl)acetamide typically involves the following steps:
Bromination of Pyridine: The starting material, 2-pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromopyridine.
Acylation: The 5-bromopyridine is then subjected to acylation with 2-(4-methylphenyl)acetyl chloride in the presence of a base such as triethylamine or pyridine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: The bromopyridine moiety can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaOH).
Oxidation: Oxidizing agents (e.g., mCPBA, H2O2).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4).
Coupling Reactions: Palladium catalysts, bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, DMF).
Major Products
Substitution: N-(5-substituted-pyridin-2-yl)-2-(4-methylphenyl)acetamide derivatives.
Oxidation: this compound N-oxide.
Reduction: N-(5-bromopyridin-2-yl)-2-(4-methylphenyl)ethylamine.
Coupling: Biaryl derivatives with various functional groups.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-2-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-(4-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to specific sites, while the acetamide group can enhance the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-2-(4-methylphenyl)acetamide
- N-(5-fluoropyridin-2-yl)-2-(4-methylphenyl)acetamide
- N-(5-iodopyridin-2-yl)-2-(4-methylphenyl)acetamide
Uniqueness
N-(5-bromopyridin-2-yl)-2-(4-methylphenyl)acetamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as coupling and substitution. The bromine atom also influences the compound’s reactivity and binding affinity in biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-10-2-4-11(5-3-10)8-14(18)17-13-7-6-12(15)9-16-13/h2-7,9H,8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQXQXUQYOZPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-furamide](/img/structure/B5469467.png)
![(3S)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5469498.png)
![1-[1-(3,5-dichloro-2-methoxybenzoyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5469506.png)
![1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5469510.png)


![7-bromo-6-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5469541.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-3'-methoxy-3-biphenylcarboxamide](/img/structure/B5469542.png)
![8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5469544.png)
![3-chloro-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)thiophene-2-carboxamide](/img/structure/B5469549.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-1,4-diazepan-5-one](/img/structure/B5469556.png)
![5-(2-fluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5469557.png)
![5-bromo-3'-(butylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B5469563.png)

